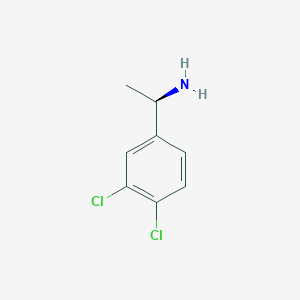

(R)-1-(3,4-dichlorophenyl)ethanamine

Beschreibung

BenchChem offers high-quality (R)-1-(3,4-dichlorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(3,4-dichlorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUFOUVXOUYYRG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355188 | |

| Record name | (R)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150520-10-8 | |

| Record name | (R)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(3,4-dichlorophenyl)ethanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-1-(3,4-dichlorophenyl)ethanamine: Pathways, Protocols, and Industrial Perspectives

Introduction

(R)-1-(3,4-dichlorophenyl)ethanamine is a chiral primary amine of significant value in the pharmaceutical industry. Its stereochemically defined structure serves as a critical building block, most notably in the synthesis of potent and selective serotonin reuptake inhibitors (SSRIs). The paramount importance of enantiomeric purity in drug development cannot be overstated; enantiomers of a chiral drug often exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the core synthetic pathways to obtain enantiopure (R)-1-(3,4-dichlorophenyl)ethanamine. We will dissect three principal strategies: direct asymmetric synthesis, classical chiral resolution, and modern biocatalytic methods. Each section will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate pathway for their specific needs, from laboratory-scale research to industrial production.

Chapter 1: Retrosynthetic Analysis and Precursor Synthesis

A logical retrosynthetic disconnection of the target molecule, (R)-1-(3,4-dichlorophenyl)ethanamine, points to 3',4'-dichloroacetophenone as the most common and commercially available starting material. The primary challenge lies not in the formation of the carbon-nitrogen bond, but in the stereoselective installation of the chiral center at the C1 position.

The forward synthesis from 3',4'-dichloroacetophenone can proceed via two main routes before stereochemical considerations:

-

Reductive Amination : The direct conversion of the ketone to the racemic amine. This is a robust and widely used method in pharmaceutical chemistry for C-N bond formation.[1]

-

Formation of an Imine Intermediate : The ketone is first condensed with an amine source (e.g., ammonia or a protected amine) to form an imine, which is then reduced.[2]

Both routes initially yield a racemic mixture of 1-(3,4-dichlorophenyl)ethanamine, which then requires separation. Alternatively, the reduction step itself can be performed asymmetrically to directly yield the desired (R)-enantiomer.

Caption: Workflow for asymmetric synthesis via Noyori hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is an illustrative example based on established Noyori hydrogenation procedures. [3]

-

Catalyst Activation: In a nitrogen-filled glovebox, a pressure reactor is charged with RuCl₂[(R)-BINAP] (0.001-0.01 mol%) and the solvent (e.g., methanol or ethanol). The vessel is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

Reaction Setup: A solution of 3',4'-dichloroacetophenone (1.0 eq) and a base (e.g., potassium tert-butoxide, 1.1 eq) in the chosen solvent is prepared and sparged with nitrogen.

-

Hydrogenation: The substrate solution is transferred to the pressure reactor containing the activated catalyst. The reactor is pressurized with hydrogen gas (typically 50-100 atm).

-

Reaction Execution: The mixture is stirred vigorously at a controlled temperature (e.g., 30-50 °C) for 12-24 hours. Reaction progress is monitored by HPLC or GC.

-

Work-up and Isolation: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The resulting crude (R)-1-(3,4-dichlorophenyl)ethanol is then purified (e.g., by chromatography or crystallization).

-

Conversion to Amine: The purified alcohol is converted to the amine via standard procedures, such as activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by displacement with an amine source (e.g., ammonia or a protected equivalent), or via a Mitsunobu reaction.

Performance Data

| Parameter | Typical Value | Rationale / Comment |

| Catalyst Loading (S/C ratio) | 10,000 - 100,000 | Noyori catalysts are highly active, allowing for very low loadings, which is crucial for industrial applications. [4] |

| Enantiomeric Excess (ee) | >98% | The high steric hindrance and well-defined transition state of the BINAP ligand ensures excellent enantioselectivity. [4] |

| Chemical Yield | >95% (for the alcohol) | The reaction is generally clean and high-yielding. |

| Solvent | Methanol, Ethanol | Protic solvents are often preferred for this transformation. |

| Pressure | 50-100 atm H₂ | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. |

Chapter 3: Classical Chiral Resolution

Chiral resolution is a robust and time-tested method for separating a racemic mixture into its constituent enantiomers. [5]This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. [6]

Principle of Diastereomeric Salt Resolution

The racemic amine, (R/S)-1-(3,4-dichlorophenyl)ethanamine, is treated with an enantiopure chiral acid, such as (+)-L-tartaric acid or a derivative like (-)-O,O'-Dibenzoyl-L-tartaric acid. [7][8]This acid-base reaction forms two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution. [6]The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure amine.

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

-

Preparation of Racemic Amine: 3',4'-dichloroacetophenone is subjected to reductive amination. A common method involves reacting the ketone with ammonium formate or ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. [9][10]2. Salt Formation: The crude racemic 1-(3,4-dichlorophenyl)ethanamine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol). A solution of L-tartaric acid (0.5 eq, as it is a dicarboxylic acid) in the same solvent is added slowly with stirring.

-

Fractional Crystallization: The mixture is gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature, and subsequently to 0-5 °C, to induce crystallization. The less soluble diastereomeric salt, typically [(R)-amine·(L)-tartrate], precipitates.

-

Isolation and Purification: The solid precipitate is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage. If necessary, the salt can be recrystallized to improve purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is suspended in water and treated with an aqueous base (e.g., 2M NaOH) until the pH is >12. This neutralizes the tartaric acid and liberates the free (R)-amine.

-

Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the enantiopure (R)-1-(3,4-dichlorophenyl)ethanamine.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chapter 4: Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) with exquisite chemo-, regio-, and stereoselectivity. [11]For the synthesis of chiral amines, transaminases (TAs) are particularly effective. [12]

Transaminase-Mediated Synthesis

Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone acceptor. This process can be applied in two ways:

-

Asymmetric Synthesis: An (R)-selective transaminase directly converts 3',4'-dichloroacetophenone into (R)-1-(3,4-dichlorophenyl)ethanamine with high enantiomeric excess. This is a highly efficient process with a theoretical maximum yield of 100%.

-

Kinetic Resolution: A racemic mixture of the amine is subjected to an (S)-selective transaminase. The enzyme will selectively convert the (S)-enantiomer back to the ketone, leaving the desired (R)-enantiomer untouched and therefore enriched. [13][14]This method has a maximum theoretical yield of 50%. [12] The choice between these two strategies often depends on the availability and selectivity of the enzyme for the specific substrate.

Experimental Protocol: Kinetic Resolution with an (S)-selective ω-Transaminase

-

Enzyme and Reagent Preparation: A buffer solution (e.g., potassium phosphate, pH 7.5) is prepared. The (S)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, the racemic amine substrate, and an amino acceptor (e.g., pyruvate) are added.

-

Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: The reaction is monitored over time by chiral HPLC to determine the conversion of the (S)-amine and the enantiomeric excess of the remaining (R)-amine. The reaction is stopped when the conversion reaches approximately 50%, at which point the ee of the (R)-amine should be >99%.

-

Work-up: The enzyme is removed by centrifugation or filtration. The pH of the solution is raised with a base (e.g., NaOH) to ensure the amine is in its free form.

-

Extraction and Isolation: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the (R)-1-(3,4-dichlorophenyl)ethanamine. The by-product ketone can also be recovered from the reaction mixture.

Caption: Workflow for biocatalytic kinetic resolution using a transaminase.

Chapter 5: Comparative Analysis and Industrial Context

The choice of synthetic route depends on a multitude of factors including scale, cost, available equipment, and regulatory considerations.

| Feature | Asymmetric Hydrogenation | Chiral Resolution | Biocatalysis |

| Stereoselectivity | Excellent (>98% ee) | High (depends on crystallization) | Excellent (>99% ee) |

| Theoretical Yield | ~100% | 50% (unless unwanted enantiomer is racemized) | 50% (Kinetic Resolution) or 100% (Asymmetric Synthesis) |

| Atom Economy | High | Low (loss of resolving agent and one enantiomer) | High (Asymmetric Synthesis) / Moderate (Resolution) |

| Reagents | Precious metal catalyst, high-pressure H₂ | Stoichiometric chiral acid, solvents | Enzyme, buffer, mild reagents |

| Conditions | High pressure, organic solvents | Ambient pressure, requires solvent screening | Ambient pressure/temp, aqueous media |

| Scalability | Well-established for large scale | Can be challenging due to crystallization variability | Highly scalable, especially with immobilized enzymes [12] |

| Environmental Impact | Use of heavy metals and organic solvents | Large solvent volumes, waste from unwanted enantiomer | "Green" process, biodegradable catalyst, aqueous media |

In the industrial synthesis of pharmaceuticals like Sertraline, early processes often relied on chiral resolution. [15]However, modern manufacturing increasingly favors asymmetric synthesis or biocatalysis to improve efficiency, reduce waste, and lower costs. The development of highly active and selective catalysts (both chemical and biological) has made these routes more economically viable and environmentally sustainable.

Conclusion

The synthesis of enantiomerically pure (R)-1-(3,4-dichlorophenyl)ethanamine can be successfully achieved through several distinct and effective pathways. Asymmetric hydrogenation offers an elegant and direct route with high atom economy and excellent stereocontrol. Classical chiral resolution, while less efficient in theory, remains a practical and robust method, particularly when racemization of the unwanted enantiomer is feasible. Finally, biocatalysis represents the frontier of green chemistry, providing unparalleled selectivity under mild, environmentally friendly conditions. The selection of the optimal pathway requires a careful evaluation of economic, logistical, and environmental factors, but the diverse methodologies available provide chemists with a versatile toolkit to access this critical pharmaceutical intermediate.

References

-

Schurig, V. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. J Pharm Biomed Anal., 2(2), 183-9.

-

NROChemistry. Noyori Hydrogenation.

-

BenchChem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

-

Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and Bioengineering, 77(7), 820-826.

-

Chem-Station. (2014). Noyori Asymmetric Hydrogenation.

-

Koszelewski, D., et al. (2008). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications, (45), 5891-5893.

-

Wikipedia. Chiral resolution.

-

ChemicalBook. (2024). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method.

-

Horváth, Z., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Molecules, 24(9), 1813.

-

Park, E. S., et al. (2014). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry, 16(7), 3480-3487.

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

-

Contente, M. L., et al. (2016). Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 8(17), 2737-2740.

-

YouTube. (2022). Noyori Hydrogenation.

-

Wikipedia. Asymmetric hydrogenation.

-

Drago, P., et al. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 22(12), 2095.

-

Taber, G. P., et al. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385-388.

-

Sharma, P., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society.

-

Google Patents. (2002). WO2002096860A1 - Process for preparing sertraline intermediates.

-

ResearchGate. (2007). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline.

-

Wikipedia. Reductive amination.

-

Organic Chemistry Portal. Reductive Amination - Common Conditions.

-

BenchChem. (2025). Dichlorophenyl)-1-tetralone in Stereoselective Drug Synthesis: A Technical Guide Focused on the Pathway to Sertraline.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines.

-

Tarasova, Y. A., & Chusov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12075-12128.

-

BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of (R)-4-(3,4-Dichlorophenyl)-1-tetralone.

-

Daicel Chiral Technologies. (2018). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.

-

Organic Syntheses. (2012). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).

-

Chemrio. (R)-1-(3,4-dichlorophenyl)ethanamine.

-

Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2535-2548.

-

Onyx Scientific. Chiral Resolution Screening.

-

Husbands, S. M., et al. (2023). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Chemical Neuroscience, 14(19), 3505-3512.

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers.

-

Montgomery, S. L., & Turner, N. J. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 26(11), 3326.

-

PubChem. 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride.

-

PrepChem. Synthesis of 3-(3,4-dichlorophenyl)-1,4-oxathiane.

-

ResearchGate. (2020). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.

-

Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research.

-

Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory.

-

Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis.

-

Cardiff University Blogs. (2021). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3.

Sources

- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Physicochemical properties of (R)-1-(3,4-dichlorophenyl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-(3,4-dichlorophenyl)ethanamine

This document serves as a comprehensive technical guide on the essential physicochemical properties of (R)-1-(3,4-dichlorophenyl)ethanamine. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes foundational data with field-proven insights into the methodologies used for its characterization. We will explore the molecule's core identity, critical physical constants, and the robust analytical protocols required to ensure its quality and purity, particularly within the context of pharmaceutical manufacturing.

Introduction: A Chiral Keystone in Pharmaceutical Synthesis

(R)-1-(3,4-dichlorophenyl)ethanamine is a chiral primary amine that holds significant importance in the pharmaceutical industry. Its primary role is as a high-value intermediate in the synthesis of Sertraline, the active pharmaceutical ingredient in the widely used antidepressant Zoloft®.[1][2] The stereochemistry of this building block is critical, as the therapeutic activity of Sertraline is specific to the (1S, 4S) isomer, the synthesis of which relies on the (R)-configuration of this precursor amine.[3]

A thorough understanding of the physicochemical properties of (R)-1-(3,4-dichlorophenyl)ethanamine is not merely academic; it is fundamental to the optimization of synthetic routes, the development of scalable purification strategies, and the implementation of rigorous quality control measures. Properties such as solubility, melting point, and pKa directly influence reaction kinetics, isolation procedures, and formulation development. This guide provides the technical data and analytical frameworks necessary for its effective utilization in a research and development setting.

Molecular Structure and Core Chemical Identity

The molecule's identity is defined by its structure: a 3,4-dichlorinated phenyl ring attached to an ethylamine backbone with a chiral center at the alpha-carbon. This structure dictates its chemical behavior, from its basicity to its chromatographic properties.

-

IUPAC Name: (1R)-1-(3,4-dichlorophenyl)ethanamine

-

Molecular Weight: 190.07 g/mol [6]

-

CAS Number: 150025-93-7 (for the (S)-enantiomer, the (R)-enantiomer's specific CAS is less commonly cited, but the compound is well-defined by its structure and name)[5]

-

Synonyms: (R)-alpha-Methyl-3,4-dichlorobenzylamine

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(3,4-dichlorophenyl)ethanamine. It is important to note that some experimental values are reported for the corresponding achiral or isomeric compounds and serve as close approximations.

| Property | Value / Description | Source / Rationale |

| Appearance | Colorless to light yellow liquid or low-melting solid | General observation for similar aromatic amines |

| Boiling Point | 268.8 ± 25.0 °C at 760 mmHg | [6] (Value for the related achiral compound 2-(3,4-dichlorophenyl)ethanamine) |

| Density | ~1.3 ± 0.1 g/cm³ | [6] (Value for the related achiral compound 2-(3,4-dichlorophenyl)ethanamine) |

| pKa (Predicted) | ~8.8 - 9.5 | The pKa of ethylamine is ~10.75.[7] The electron-withdrawing effects of the dichlorophenyl group reduce the basicity of the amine, thus lowering its pKa. A predicted value for the similar (R)-1-(4-chlorophenyl)ethylamine is 8.82.[8] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane); sparingly soluble in water. | Based on the predominantly nonpolar structure. |

| Monoisotopic Mass | 189.0112 Da | [4] |

Experimental Protocols for Property Determination

The reliability of physicochemical data is contingent upon the quality of the analytical methods employed. The following sections detail self-validating, standard operating procedures for the characterization of this critical intermediate.

Purity and Identity Confirmation by Melting Point

Expertise & Experience: The melting point is a rapid and effective indicator of purity. A sharp, narrow melting range is characteristic of a pure compound, whereas impurities typically depress and broaden this range. This protocol incorporates system calibration as a self-validating step.

Methodology: Capillary Melting Point Determination

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

-

Solvent Removal: Residual solvents act as impurities, artificially depressing the melting point. Vacuum drying is critical for accuracy.

-

Slow Heating Rate: A slow ramp rate near the melting point ensures thermal equilibrium between the sample, the thermometer, and the heating block, preventing temperature lag and overshooting.

-

Instrument Calibration: This is a non-negotiable, self-validating step. It ensures that the temperature readings are accurate and traceable to established standards.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For a chiral intermediate, confirming enantiomeric excess (e.e.) is the most critical quality attribute. The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs are highly versatile and effective for separating the enantiomers of primary amines. This protocol is designed to provide robust, baseline separation.

Methodology: Chiral HPLC for Enantiomeric Excess (e.e.)

Caption: Workflow for Chiral Purity Analysis by HPLC.

Causality Behind Experimental Choices:

-

Chiral Stationary Phase (CSP): The CSP creates a chiral environment where the two enantiomers have different transient interactions, leading to different retention times and thus, separation. Polysaccharide-based columns are a gold standard for this class of compounds.[9][10]

-

Normal Phase Mobile Phase: A mixture of hexane and an alcohol modifier (like isopropanol) is a standard choice for normal-phase chiral separations, offering excellent selectivity on polysaccharide CSPs.[9]

-

Racemic Standard: Injecting a 50:50 mixture is a crucial self-validating step. It proves the method is capable of separating the enantiomers and allows for the unambiguous identification of the (R) and (S) peaks.

-

Method Validation (LOD/LOQ): Trustworthy science requires knowing the limits of your method. Validating the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the undesired enantiomer is essential for reporting purity with high confidence.[9]

Spectroscopic Characterization Profile

Spectroscopic analysis provides an orthogonal confirmation of the molecule's identity and structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring (typically in the 7.0-7.6 ppm range), a quartet for the methine proton (-CH) adjacent to the chiral center, a doublet for the methyl group (-CH₃), and a broad singlet for the amine protons (-NH₂).

-

Mass Spectrometry (MS): The key diagnostic feature is the molecular ion peak. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic cluster pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a functional group fingerprint. Key expected absorption bands include:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine group.

-

~2850-3000 cm⁻¹: C-H stretching of the aliphatic methyl and methine groups.

-

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1000-1100 cm⁻¹: C-Cl stretching vibrations.

-

Conclusion

The data and protocols presented in this guide provide a robust framework for the physicochemical characterization of (R)-1-(3,4-dichlorophenyl)ethanamine. A comprehensive understanding and rigorous application of these analytical techniques are indispensable for any scientist working with this vital pharmaceutical intermediate. Ensuring the identity, purity, and enantiomeric integrity of this molecule is the foundational step in the successful and reproducible synthesis of Sertraline and other advanced chemical entities.

References

-

PubChem. (R)-1-(3-chlorophenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link].

-

Chemsrc. 2-(3,4-Dichlorophenyl)ethanamine. Chemsrc.com. Available from: [Link].

-

PubChem. 3,4-Dichlorophenethylamine. National Center for Biotechnology Information. Available from: [Link].

-

Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(9), 2285-97. Available from: [Link].

- Google Patents. WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine. Google Patents.

- Google Patents. US8334383B2 - Regioselective preparation of substituted pyrimidines. Google Patents.

-

Phenomenex. Chiral HPLC Separations. Phenomenex. Available from: [Link].

-

SpectraBase. {1-[3-(4-Chlorophenyl)-1-adamantyl]ethyl}amine, ac derivative. Wiley-VCH. Available from: [Link].

-

Sonawane, P., & Jayaram, R. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6825-6848. Available from: [Link].

-

Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link].

-

MDPI. N,N'-bis[(3,4-Dichlorophenyl)methyl]ethanediamide. MDPI. Available from: [Link].

- Google Patents. CN101113136A - Method for preparing sertraline hydrochloride. Google Patents.

-

Der Pharma Chemica. Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica. Available from: [Link].

-

PubChemLite. 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N). PubChem. Available from: [Link].

-

Google Patents. US 6,593,496 B1 - Process for preparing sertraline from chiral tetralone. Google Patents. Available from: [Link].

-

Quora. What is the pKa value of ethylamine and aniline?. Quora. Available from: [Link].

-

Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link].

-

Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N. Doc Brown's Chemistry. Available from: [Link].

-

ResearchGate. A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. ResearchGate. Available from: [Link].

-

MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available from: [Link].

-

Doc Brown's Chemistry. database IR spectra. Doc Brown's Chemistry. Available from: [Link].

-

PubMed. Evaluation of 1-(3,4-dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochloride effect on nucleic acid and protein syntheses using murine leukemia L-1210 cells. National Center for Biotechnology Information. Available from: [Link].

-

MDPI. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI. Available from: [Link].

- Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline. Google Patents.

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Organic Syntheses. Available from: [Link].

-

PubChem. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 5. (S)-1-(3,4-dichlorophenyl)ethan-1-amine 95% | CAS: 150025-93-7 | AChemBlock [achemblock.com]

- 6. 2-(3,4-Dichlorophenyl)ethanamine | CAS#:21581-45-3 | Chemsrc [chemsrc.com]

- 7. quora.com [quora.com]

- 8. 27298-99-3 CAS MSDS ((R)-1-(4-CHLOROPHENYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chromatographytoday.com [chromatographytoday.com]

IUPAC name (1R)-1-(3,4-dichlorophenyl)ethanamine.

An In-depth Technical Guide to (1R)-1-(3,4-Dichlorophenyl)ethanamine

Introduction

(1R)-1-(3,4-Dichlorophenyl)ethanamine is a chiral primary amine of significant interest within the fields of medicinal chemistry and drug development. As a specific stereoisomer, its utility lies in its role as a crucial building block for the synthesis of complex, stereospecific molecules targeting the central nervous system (CNS). The 3,4-dichlorophenyl moiety is a common feature in compounds designed to interact with various neurological targets, and the defined stereochemistry at the ethylamine side chain is paramount for achieving selective and potent pharmacological activity.

This guide provides a comprehensive technical overview of (1R)-1-(3,4-dichlorophenyl)ethanamine, covering its physicochemical properties, synthesis and chiral resolution, analytical methodologies for quality control, key applications in research, and essential safety protocols. The content is tailored for researchers, chemists, and drug development professionals who utilize or are investigating this and related chiral intermediates.

Physicochemical Properties

The fundamental properties of (1R)-1-(3,4-dichlorophenyl)ethanamine are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(3,4-dichlorophenyl)ethanamine | [1] |

| CAS Number | 150520-10-8 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [2][3] |

| Molecular Weight | 190.07 g/mol | [3][4] |

| Appearance | Varies (typically an oil or low-melting solid) | N/A |

| Purity (Typical) | ≥95% | [1][5] |

| Storage | 2-8 °C, in a dry, well-ventilated place | [1][6] |

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure (1R)-1-(3,4-dichlorophenyl)ethanamine is a critical process that hinges on effective stereoselective control. While various asymmetric synthesis routes can be envisioned, a common and practical industrial approach involves the resolution of a racemic mixture.

Racemic Synthesis

The racemic precursor, 1-(3,4-dichlorophenyl)ethanamine, is typically synthesized via the reductive amination of 3',4'-dichloroacetophenone. This standard transformation involves reacting the ketone with an ammonia source (or a protected equivalent) in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation, to form the racemic amine.

Chiral Resolution

With the racemate in hand, the separation of the (R)- and (S)-enantiomers is the pivotal step. This is most effectively achieved through two primary methods: diastereomeric salt formation or preparative chiral chromatography.

Method 1: Diastereomeric Salt Formation (Fractional Crystallization)

This classical resolution technique relies on reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). The reaction produces a mixture of two diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid), which possess different physical properties, most importantly, different solubilities. By carefully selecting the solvent system, one diastereomeric salt can be selectively crystallized, leaving the other in the mother liquor. The desired enantiomer is then liberated from the purified salt by treatment with a base. A similar process can be used to resolve related compounds using chiral acids like N-acetyl-L-leucine.[7]

Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC offers a direct and highly effective method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Immobilized polysaccharide-based CSPs are particularly versatile, as they are compatible with a wide range of solvents, enabling optimization for selectivity and resolution.[8]

-

Column Selection: Choose an appropriate immobilized chiral stationary phase (e.g., a cellulose or amylose-based CSP) known to be effective for resolving primary amines.

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol). The addition of a small amount of an amine additive (e.g., diethylamine) is often necessary to improve peak shape and prevent tailing.

-

Sample Preparation: Dissolve the racemic 1-(3,4-dichlorophenyl)ethanamine in the mobile phase to create a concentrated solution for injection.

-

Chromatography:

-

Equilibrate the preparative column with the optimized mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to the two separated enantiomeric peaks.

-

-

Post-Processing:

-

Combine the fractions containing the desired (1R)-enantiomer.

-

Remove the mobile phase solvent under reduced pressure (e.g., using a rotary evaporator).

-

Analyze the purity of the final product using analytical chiral HPLC (see Section 3.1).

-

Sources

- 1. (1R)-1-(3,4-dichlorophenyl)ethan-1-amine;CAS No.:150520-10-8 [chemshuttle.com]

- 2. (1R)-1-(3,4-DICHLOROPHENYL)ETHANAMINE [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-(3,4-Dichlorophenyl)ethanamine|CAS 150025-93-7 [benchchem.com]

- 6. aaronchem.com [aaronchem.com]

- 7. Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chiraltech.com [chiraltech.com]

Molecular structure of (R)-1-(3,4-dichlorophenyl)ethanamine

An In-Depth Technical Guide to the Molecular Structure of (R)-1-(3,4-dichlorophenyl)ethanamine

Introduction: The Significance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral amines, in particular, serve as foundational scaffolds for a vast array of pharmacologically active agents. (R)-1-(3,4-dichlorophenyl)ethanamine is a chiral intermediate of considerable interest, primarily utilized in the synthesis of novel compounds targeting the central nervous system (CNS).[1] Its structural features are critical for developing ligands for sigma (σ) receptors, which are implicated in the pathophysiology of neurological and psychiatric disorders.[1] Understanding the nuanced details of its molecular structure is therefore not merely an academic exercise, but a critical prerequisite for rational drug design and the development of next-generation therapeutics with enhanced efficacy and stereospecific interactions.[1]

This guide provides an in-depth examination of the molecular architecture of (R)-1-(3,4-dichlorophenyl)ethanamine, detailing its stereochemical configuration and the analytical methodologies required for its unambiguous confirmation. The protocols and explanations are grounded in established principles, offering researchers a validated framework for their own investigations.

Deconstructing the Molecular Architecture

The structure of (R)-1-(3,4-dichlorophenyl)ethanamine is composed of three key components: a dichlorinated aromatic ring, an ethylamine side chain, and a single stereocenter. Each component imparts specific chemical and physical properties that are crucial to its function as a synthetic precursor.

-

The 3,4-Dichlorophenyl Group: The benzene ring is substituted with two chlorine atoms at the meta and para positions. These halogen substituents are strongly electron-withdrawing, influencing the electronic profile of the aromatic system. This can be critical for molecular interactions within a biological target, such as a receptor binding pocket, and can also enhance blood-brain barrier penetration for CNS-targeting drugs.[1]

-

The Ethanamine Moiety: The short ethylamine chain provides the primary amine functional group, which is a common anchor point for further synthetic elaboration. Its basicity and nucleophilicity are central to its reactivity.

-

The Chiral Center: The carbon atom alpha to the phenyl ring (C1) is bonded to four different substituents: the 3,4-dichlorophenyl group, a methyl group, an amine group, and a hydrogen atom. This tetrahedral carbon is a stereocenter, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R) and (S).[2]

The "(R)" designation is assigned according to the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is:

-

-NH₂ (Nitrogen, atomic number 7)

-

-C₆H₃Cl₂ (Carbon of the phenyl ring)

-

-CH₃ (Carbon of the methyl group)

-

-H (Hydrogen, atomic number 1)

When viewing the molecule with the lowest priority group (Hydrogen) pointing away, the path from priority 1 to 2 to 3 traces a clockwise direction, hence the (R)-configuration (from the Latin rectus for right).

Caption: 2D representation of (R)-1-(3,4-dichlorophenyl)ethanamine highlighting the chiral center.

Physicochemical Properties

A summary of key identifiers and properties for the racemic and enantiopure forms is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(3,4-dichlorophenyl)ethanamine | [3] |

| Molecular Formula | C₈H₉Cl₂N | [4][5] |

| Molecular Weight | 190.07 g/mol | [4][5][6] |

| CAS Number (R-enantiomer) | 150520-10-8 | [1] |

| CAS Number (Racemate) | 74877-07-9 | [4][5] |

| Purity (Typical) | ≥95% | [1][7] |

Synthesis and Enantiomeric Resolution

While asymmetric synthesis routes exist, the most common and industrially scalable method to obtain a single enantiomer like (R)-1-(3,4-dichlorophenyl)ethanamine is through the chiral resolution of its racemic mixture.[8] This process leverages the formation of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by conventional techniques like crystallization.[8][9]

Causality of Chiral Resolution

The core principle is reacting the racemic amine (a mixture of R and S) with a single enantiomer of a chiral acid (a resolving agent). This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine]-[(chiral acid)] and [(S)-amine]-[(chiral acid)]. Because these salts have distinct three-dimensional structures, they pack differently into a crystal lattice, resulting in different solubilities. By carefully selecting the solvent system, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution.[10]

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a generalized workflow. The choice of resolving agent and solvent must be empirically optimized. Common resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid.[8][10]

-

Salt Formation:

-

Dissolve the racemic 1-(3,4-dichlorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

-

Add 0.5 molar equivalents of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid). The use of 0.5 equivalents is often most efficient for initial screening.[10]

-

Stir the mixture, gently heating if necessary to ensure complete dissolution.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can facilitate this process.

-

The less soluble diastereomeric salt will precipitate out of the solution.

-

-

Isolation:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.

-

The enantiomeric excess (e.e.) of the amine in the crystallized salt should be determined at this stage (e.g., by chiral HPLC) to assess the efficiency of the resolution.

-

-

Liberation of the Free Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to deprotonate the amine.

-

Extract the free (R)-amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (R)-enantiomer.

-

Analytical Characterization and Structural Verification

Confirming the identity and stereochemical purity of (R)-1-(3,4-dichlorophenyl)ethanamine requires a multi-faceted analytical approach.

Caption: Integrated workflow for the analytical verification of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular backbone. The spectrum provides information on the chemical environment of all hydrogen atoms.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ | 1.5 - 2.5 | Broad singlet | 2H | Shift is variable and depends on solvent and concentration. |

| -CH(NH₂)- | ~4.1 | Quartet (q) | 1H | Coupled to the three methyl protons. |

| -CH₃ | ~1.3 | Doublet (d) | 3H | Coupled to the single methine proton. |

| Aromatic-H | 7.2 - 7.5 | Multiplet (m) | 3H | Complex pattern due to dichlorosubstitution. |

Note: Predicted shifts are estimates. Actual values may vary based on solvent and experimental conditions. The use of chiral derivatizing or solvating agents can allow for the differentiation of enantiomers by NMR, as they induce diastereomeric environments that result in separate signals for the R and S forms.[11][12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 1-(3,4-dichlorophenyl)ethanamine, the characteristic isotopic pattern of the two chlorine atoms provides a definitive signature.

| Adduct / Fragment | Predicted m/z | Source |

| [M+H]⁺ | 190.01848 | [13] |

| [M+Na]⁺ | 212.00042 | [13] |

| [M]⁺ | 189.01065 | [13] |

Chiroptical Method: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the most direct method for confirming the absolute stereochemistry of a chiral molecule in solution. It measures the difference in absorption of left- and right-handed circularly polarized light.[14] An achiral molecule will not produce a CD signal, whereas an enantiomer will produce a characteristic spectrum (a Cotton effect). Its mirror image will produce a spectrum of equal magnitude but opposite sign.

-

Sample Preparation: Prepare a dilute solution of the purified (R)-amine in a suitable transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.5 mM).

-

Instrument Setup: Use a calibrated CD spectrophotometer. Set the scanning wavelength range to cover the electronic transitions of the phenyl chromophore (e.g., 200-300 nm).

-

Data Acquisition:

-

Record a baseline spectrum using the solvent alone.

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum will show positive or negative peaks (Cotton effects) at specific wavelengths.

-

The sign of the Cotton effect for the (R)-enantiomer is compared to literature data or theoretical predictions to confirm the absolute configuration.[14] This method provides a definitive, non-destructive confirmation of the molecule's "handedness."

-

Conclusion: A Validated Component for Drug Discovery

(R)-1-(3,4-dichlorophenyl)ethanamine is a valuable chiral intermediate whose utility is fundamentally linked to its well-defined three-dimensional structure. The combination of diastereomeric resolution for synthesis and a suite of analytical techniques—NMR and MS for structural identity, and chiroptical methods like CD spectroscopy for stereochemical integrity—provides a robust, self-validating system for its preparation and quality control. For researchers in drug development, applying this rigorous characterization framework ensures that subsequent synthetic steps and pharmacological evaluations are built upon a foundation of structural certainty, which is indispensable for the creation of safe and effective medicines.[1][15]

References

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Google Scholar.

- (S)-1-(3,4-Dichlorophenyl)ethanamine. (n.d.). Benchchem.

- Kumar, A. P., Jin, D., & et al. (2025). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.

-

Dragna, J. M., Gade, A. M., Tran, L., Lynch, V. M., & Anslyn, E. V. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. Chirality, 27(4), 294-298. [Link]

-

Gu, G., & Zhao, C. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7751-7757. [Link]

- (3,4-Dichlorophenyl)ethylamine. (n.d.). Chem-Impex.

- 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride. (n.d.). PubChemLite.

- 1-(3,4-Dichlorophenyl)ethanamine. (n.d.). LabSolu.

- (1R)-1-(3,4-DICHLOROPHENYL)ETHANAMINE. (n.d.). ChemicalBook.

-

Chiral resolution. (n.d.). Wikipedia. [Link]

- The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Daicel Chiral Technologies.

-

3,4-Dichlorophenethylamine. (n.d.). PubChem. [Link]

- Chiral Resolution Screening. (n.d.). Onyx Scientific.

-

Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. (2023). PubMed Central. [Link]

- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.

-

Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). LibreTexts Chemistry. [Link]

-

Han, Y., Kim, I. J., Folk, J. E., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2652-2663. [Link]

- 1H proton nmr spectrum of ethylamine. (n.d.). Doc Brown's Chemistry.

Sources

- 1. (S)-1-(3,4-Dichlorophenyl)ethanamine|CAS 150025-93-7 [benchchem.com]

- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. (1R)-1-(3,4-DICHLOROPHENYL)ETHANAMINE [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. scbt.com [scbt.com]

- 6. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-1-(3,4-dichlorophenyl)ethan-1-amine 95% | CAS: 150025-93-7 | AChemBlock [achemblock.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. onyxipca.com [onyxipca.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 13. PubChemLite - 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic (R)-1-(3,4-dichlorophenyl)ethanamine: A Technical Guide to its Presumed Biological Activity and Therapeutic Potential

Abstract

(R)-1-(3,4-dichlorophenyl)ethanamine is a chiral small molecule of significant interest within the fields of neuropharmacology and medicinal chemistry. While comprehensive biological data for this specific enantiomer remains largely proprietary or unpublished in peer-reviewed literature, extensive research on structurally analogous compounds strongly indicates its primary mechanism of action as a potent ligand for monoamine transporters. This technical guide synthesizes the available evidence from related molecules, providing an in-depth analysis of its presumed biological activities, potential therapeutic applications, and the scientific rationale for its investigation. We will explore its likely interactions with the dopamine, serotonin, and norepinephrine transporters, delve into the structure-activity relationships conferred by its 3,4-dichlorophenyl moiety, and outline experimental methodologies for its synthesis and evaluation. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this intriguing compound.

Introduction: The Rationale for Investigating (R)-1-(3,4-dichlorophenyl)ethanamine

The modulation of monoaminergic neurotransmission, encompassing dopamine (DA), serotonin (5-HT), and norepinephrine (NE), is a cornerstone of treatment for a multitude of central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The primary regulators of synaptic monoamine levels are the respective plasma membrane transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters act as crucial gatekeepers, mediating the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. Consequently, inhibitors of these transporters are of immense therapeutic value.

(R)-1-(3,4-dichlorophenyl)ethanamine, with its distinct chemical architecture, belongs to a class of compounds that have demonstrated significant activity at these monoamine transporters. The presence of a 3,4-dichlorophenyl group, in particular, has been associated with potent interactions with these targets. While specific data for the (R)-enantiomer is scarce, its structural similarity to known monoamine reuptake inhibitors provides a strong basis for its scientific investigation. This guide aims to bridge the existing knowledge gap by extrapolating from closely related structures to build a comprehensive profile of its expected biological activity.

Presumed Pharmacological Profile: A Monoamine Transporter Ligand

Based on the pharmacology of analogous compounds, (R)-1-(3,4-dichlorophenyl)ethanamine is predicted to function as an inhibitor of one or more of the major monoamine transporters.

Interaction with the Dopamine Transporter (DAT)

The 3,4-dichlorophenyl motif is a well-established pharmacophore for high-affinity binding to the dopamine transporter. For instance, 3,4-dichlorophenethylamine (DCP), a closely related achiral analogue, is a known ligand of the drosophila dopamine transporter and has been utilized in crystallographic studies to elucidate the transporter's structure. Furthermore, a series of 3-(3',4'-dichlorophenyl)-1-indanamine derivatives have been synthesized and shown to be potent blockers of dopamine reuptake. These findings strongly suggest that (R)-1-(3,4-dichlorophenyl)ethanamine will exhibit significant affinity for and inhibitory activity at the DAT. Inhibition of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, potentiating dopaminergic signaling. This mechanism is central to the therapeutic effects of many psychostimulants and antidepressants.

Activity at the Serotonin (SERT) and Norepinephrine (NET) Transporters

Compounds bearing the 3,4-dichlorophenyl group often exhibit broad activity across all three monoamine transporters. Studies on 3-(3,4-dichlorophenyl)-1-indanamine derivatives have demonstrated nonselective, high-affinity binding and potent inhibition of uptake at DAT, SERT, and NET. This suggests that (R)-1-(3,4-dichlorophenyl)ethanamine may also act as a triple reuptake inhibitor (TRI), a class of compounds with potential applications in treating a wide range of mood and anxiety disorders. The relative potency and selectivity for each transporter will be critically dependent on the stereochemistry of the molecule.

Structure-Activity Relationships: The Significance of the 3,4-Dichlorophenyl Moiety and Chirality

The biological activity of (R)-1-(3,4-dichlorophenyl)ethanamine is intrinsically linked to its chemical structure. Two key features dictate its pharmacological profile: the dichlorinated phenyl ring and the chiral center.

The Role of the 3,4-Dichlorophenyl Group

The presence and position of the chlorine atoms on the phenyl ring are critical for high-affinity binding to monoamine transporters. The electron-withdrawing nature of the chlorine atoms and the overall lipophilicity of the dichlorophenyl group are thought to contribute to favorable interactions within the binding pockets of the transporters. This substitution pattern is a recurring motif in many potent monoamine reuptake inhibitors.

The Importance of Stereochemistry

Chirality plays a pivotal role in the interaction of small molecules with biological targets. The (R)-configuration at the alpha-carbon of the ethylamine side chain will dictate the three-dimensional arrangement of the molecule, influencing its binding affinity and functional activity at the monoamine transporters. While data for the (R)-enantiomer is limited, its counterpart, (S)-1-(3,4-dichlorophenyl)ethanamine, is known to be a key intermediate in the synthesis of compounds targeting sigma (σ) receptors, which are implicated in antidepressant effects. The differential pharmacology of the two enantiomers underscores the importance of stereospecific synthesis and evaluation.

Potential Therapeutic Applications

Based on its presumed activity as a monoamine reuptake inhibitor, (R)-1-(3,4-dichlorophenyl)ethanamine holds potential for the treatment of various CNS disorders.

-

Depression and Anxiety Disorders: By increasing the synaptic levels of dopamine, serotonin, and norepinephrine, this compound could exert antidepressant and anxiolytic effects.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The inhibition of dopamine and norepinephrine reuptake is a validated therapeutic strategy for ADHD.

-

Substance Use Disorders: Modulators of the dopamine system are being investigated as potential treatments for addiction.

Experimental Workflows

To rigorously characterize the biological activity of (R)-1-(3,4-dichlorophenyl)ethanamine, a series of well-defined experimental workflows are necessary.

Synthesis and Chiral Separation

The synthesis of racemic 1-(3,4-dichlorophenyl)ethanamine can be achieved through reductive amination of 3,4-dichloroacetophenone. Subsequent chiral separation of the enantiomers is crucial and can be accomplished using techniques such as chiral chromatography or fractional crystallization with a chiral resolving agent.

Diagram of Synthetic and Resolution Workflow:

Caption: Synthetic and chiral resolution workflow for obtaining enantiomerically pure (R)-1-(3,4-dichlorophenyl)ethanamine.

In Vitro Pharmacological Evaluation

A comprehensive in vitro evaluation is essential to determine the precise pharmacological profile of the compound.

Step-by-Step Protocol for Monoamine Transporter Binding Assays:

-

Preparation of Cell Membranes: Obtain cell lines stably expressing human DAT, SERT, or NET. Culture the cells and prepare membrane homogenates.

-

Radioligand Binding: Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of (R)-1-(3,4-dichlorophenyl)ethanamine.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of (R)-1-(3,4-dichlorophenyl)ethanamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Step-by-Step Protocol for Monoamine Uptake Inhibition Assays:

-

Cell Culture: Culture cells expressing the respective monoamine transporters.

-

Pre-incubation: Pre-incubate the cells with various concentrations of (R)-1-(3,4-dichlorophenyl)ethanamine.

-

Initiation of Uptake: Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the concentration of (R)-1-(3,4-dichlorophenyl)ethanamine that inhibits 50% of the specific monoamine uptake (IC₅₀).

Diagram of In Vitro Evaluation Workflow:

Caption: In vitro workflow for determining the binding affinity and functional activity of (R)-1-(3,4-dichlorophenyl)ethanamine at monoamine transporters.

ADME and Toxicological Considerations

The absorption, distribution, metabolism, and excretion (ADME) and toxicological profiles of (R)-1-(3,4-dichlorophenyl)ethanamine are critical for its development as a therapeutic agent. While specific data is unavailable, general considerations for compounds of this class include:

-

Lipophilicity: The dichlorophenyl group suggests a relatively high lipophilicity, which may facilitate crossing the blood-brain barrier.

-

Metabolism: The ethylamine side chain is a likely site of metabolism by monoamine oxidase (MAO) or other enzymes.

-

Toxicity: The GHS classification for the related 3,4-dichlorophenethylamine indicates potential for skin and eye irritation, as well as respiratory irritation. Comprehensive toxicological studies, including in vitro cytotoxicity assays and in vivo acute and chronic toxicity studies, are essential.

Conclusion and Future Directions

(R)-1-(3,4-dichlorophenyl)ethanamine represents a compelling, yet under-investigated, molecule with a high probability of acting as a potent monoamine transporter ligand. The strong body of evidence from structurally related compounds provides a solid foundation for its further exploration. Future research should prioritize the definitive determination of its binding affinities and functional potencies at DAT, SERT, and NET. Elucidation of its in vivo pharmacokinetic and pharmacodynamic properties, along with a thorough toxicological assessment, will be crucial steps in unlocking its potential as a novel therapeutic agent for a range of CNS disorders. The synthesis and evaluation of this specific enantiomer could lead to the discovery of a valuable new tool for both basic research and clinical applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 217958, 3,4-Dichlorophenethylamine. Retrieved from [Link].

- Yu, H., Kim, I. J., Folk, J. E., Tian, X., Rothman, R. B., Baumann, M. H., Dersch, C. M., Flippen-Anderson, J. L., Parrish, D., Jacobson, A. E., & Rice, K. C. (2004).

(R)-1-(3,4-dichlorophenyl)ethanamine literature review

An In-depth Technical Guide to (R)-1-(3,4-dichlorophenyl)ethanamine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chiral intermediates is paramount. (R)-1-(3,4-dichlorophenyl)ethanamine stands as a critical building block in the synthesis of various pharmaceuticals, most notably for its role in the production of the antidepressant sertraline.[1][2][3] This guide provides a technical overview of its synthesis, characterization, and applications, with a focus on stereoselective methodologies.

Significance and Applications

(R)-1-(3,4-dichlorophenyl)ethanamine is a chiral amine whose stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). Its primary application lies as a key intermediate in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, and panic disorder.[1][2] The specific (R)-enantiomer is essential for achieving the desired therapeutic effect of the final drug product. Beyond its role in sertraline synthesis, this compound and its derivatives are also explored as potential ligands for biogenic amine transporters, which could have implications for treating stimulant abuse.[4]

Synthetic Strategies

The synthesis of enantiomerically pure (R)-1-(3,4-dichlorophenyl)ethanamine can be approached through two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis to directly obtain the desired enantiomer.

Chiral Resolution of Racemic 1-(3,4-dichlorophenyl)ethanamine

This traditional approach involves the synthesis of a racemic mixture of 1-(3,4-dichlorophenyl)ethanamine, followed by separation of the enantiomers.

Workflow for Chiral Resolution:

Caption: Workflow for Chiral Resolution of 1-(3,4-dichlorophenyl)ethanamine.

Step-by-Step Protocol for Chiral Resolution:

-

Synthesis of Racemic 1-(3,4-dichlorophenyl)ethanamine: The precursor, 3',4'-dichloroacetophenone, is subjected to reductive amination.[5] This can be achieved using various reducing agents in the presence of an ammonia source.

-

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid or mandelic acid, to form diastereomeric salts.[6][7][8]

-

Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[6] The less soluble salt, corresponding to one of the enantiomers of the amine, is isolated.

-

Decomposition of the Salt: The isolated diastereomeric salt is then treated with a base to liberate the free (R)-1-(3,4-dichlorophenyl)ethanamine.

The choice of resolving agent is critical and often determined empirically to achieve efficient separation.[6]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired (R)-enantiomer, often with higher efficiency and atom economy. A common strategy is the enantioselective reduction of a prochiral ketone or imine.[9][10]

Workflow for Asymmetric Synthesis:

Caption: Workflow for Asymmetric Synthesis of (R)-1-(3,4-dichlorophenyl)ethanamine.

Step-by-Step Protocol for Asymmetric Reduction:

-

Formation of Prochiral Imine: 3',4'-Dichloroacetophenone can be reacted with an appropriate nitrogen source to form a prochiral imine.

-

Enantioselective Reduction: The imine is then reduced using a chiral catalyst and a reducing agent. Biocatalytic methods employing alcohol dehydrogenases (ADHs) have shown high enantioselectivity in the reduction of related ketones to their corresponding chiral alcohols, which can then be converted to the amine.[10] Chemical methods often utilize chiral metal catalysts.

Quantitative Comparison of Synthetic Routes:

| Method | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Overall Yield |

| Chiral Resolution | Chiral acids (e.g., tartaric acid) | >99% (after recrystallization) | <50% (theoretical max for one enantiomer) |

| Asymmetric Reduction | Chiral catalysts (e.g., Ru-BINAP), Enzymes (e.g., ADHs) | >95% | Variable, can be high |

Analytical Characterization

The identity and purity of (R)-1-(3,4-dichlorophenyl)ethanamine are confirmed using various analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum of the related ethylamine shows characteristic signals for the methyl, methylene, and amine protons, with splitting patterns that follow the n+1 rule.[11] For (R)-1-(3,4-dichlorophenyl)ethanamine, specific chemical shifts and coupling constants for the aromatic and aliphatic protons would be expected.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-Cl stretches of the dichlorophenyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[12]

Chromatographic Methods

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess) of the final product.[13] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds.[13][14]

Typical Chiral HPLC Method Development:

-

Column Screening: A selection of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based) are screened with various mobile phases.

-

Mobile Phase Optimization: The mobile phase composition (e.g., mixtures of heptane/ethanol, heptane/2-propanol) is optimized to achieve the best resolution between the enantiomers.[15]

Conclusion

(R)-1-(3,4-dichlorophenyl)ethanamine is a vital chiral intermediate with significant applications in the pharmaceutical industry. The choice between chiral resolution and asymmetric synthesis depends on factors such as cost, scalability, and desired enantiopurity. Rigorous analytical characterization, particularly using chiral HPLC, is essential to ensure the quality and stereochemical integrity of this critical building block.

References

- EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents.

- WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents.

-

Chiral resolution - Wikipedia. Available at: [Link]

-

Crystal Structure of Sertraline Key Intermediate: 4-(3,4-Dichlorophenyl)-3,4- dihydro-1(2H)-naphthalone, Tetralone. X-ray Structure Analysis Online. Available at: [Link]

-

Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

-

Enantioselective Reduction of Ketones. Available at: [Link]

-

Key Intermediates in the Synthesis of Sertraline ... - ACS Publications. Available at: [Link]

-

Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC - NIH. Available at: [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. Available at: [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed. Available at: [Link]

-

Chiral HPLC Separations - Phenomenex. Available at: [Link]

-

Part 6: Resolution of Enantiomers - Chiralpedia. Available at: [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]

- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents.

-

Develop Chiral Separation Methods with Daicel's Immobilized Columns. Available at: [Link]

-

1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N) - PubChemLite. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

Synthesis of 3-(3,4-dichlorophenyl)-1,4-oxathiane - PrepChem.com. Available at: [Link]

-

The Chiral Notebook. Available at: [Link]

-

3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem. Available at: [Link]

-

Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. Available at: [Link]

-

Enantioselective 3,4-Oxyamination of 1,3-Dienes Enabled by an Electron-Rich Planar Chiral Rhodium Indenyl Catalyst - PMC - NIH. Available at: [Link]

-

STEREOSELECTIVE SYNTHESIS OF OPTICALLY ACTIVE DIETHANOLAMINES UTILIZING DIASTEREOSELECTIVE REACTION OF 1,3-OXAZOLIDINES WITH GRI - Semantic Scholar. Available at: [Link]

-

1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

chiral columns . Available at: [Link]

-

Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC - PubMed Central. Available at: [Link]

-

Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene... - ResearchGate. Available at: [Link]

Sources

- 1. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 2. WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents [patents.google.com]

- 3. uomphysics.net [uomphysics.net]